CYP3A4-Mediated N-Demethylation vs. 14-(R)-Hydroxylation Kinetics in Human Liver Microsomes
In human liver microsomes, the two major oxidative pathways of clarithromycin exhibit distinct Michaelis-Menten kinetics. N-Demethylation to form N-desmethyl clarithromycin displayed a higher Km (59.1 ± 24.0 μM) and slightly lower Vmax (189 ± 52.0 pmol/min/mg protein) compared to 14-(R)-hydroxylation (Km = 48.7 ± 17.7 μM; Vmax = 206 ± 76 pmol/min/mg protein) [1]. The catalytic efficiency (Vmax/Km) was 3.3 ± 0.53 μl/min/mg for N-demethylation versus 4.2 ± 0.21 μl/min/mg for 14-hydroxylation, indicating that N-demethylation is intrinsically less efficient [1]. Both pathways were exclusively catalyzed by CYP3A4 and were inhibited ≥99% by ketoconazole (≤2.0 μM), whereas inhibitors of other CYP isoforms showed ≤10% inhibition [2].
| Evidence Dimension | Enzyme kinetic parameters for clarithromycin metabolism (human liver microsomes) |
|---|---|
| Target Compound Data | N-Demethylation: Km = 59.1 ± 24.0 μM, Vmax = 189 ± 52.0 pmol/min/mg, Vmax/Km = 3.3 ± 0.53 μl/min/mg |
| Comparator Or Baseline | 14-(R)-Hydroxylation: Km = 48.7 ± 17.7 μM, Vmax = 206 ± 76 pmol/min/mg, Vmax/Km = 4.2 ± 0.21 μl/min/mg |
| Quantified Difference | N-Demethylation Km is ~21% higher; Vmax is ~8% lower; catalytic efficiency (Vmax/Km) is ~21% lower than 14-hydroxylation |
| Conditions | Human liver microsomes (N=3 livers), clarithromycin concentration range 1.0–140 μM, CYP3A4-specific inhibition by ketoconazole/troleandomycin |
Why This Matters
Researchers conducting in vitro metabolism or drug-drug interaction studies must use authentic N-desmethyl clarithromycin rather than the 14-hydroxy metabolite to accurately model the N-demethylation pathway, which accounts for a distinct fraction of clarithromycin clearance with different kinetic behavior.
- [1] Rodrigues AD, Roberts EM, Mulford DJ, Yao Y, Ouellet D. Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Drug Metab Dispos. 1997;25(5):623-630. PMID: 9152603. View Source
- [2] Rodrigues AD, et al. Drug Metab Dispos. 1997;25(5):623-630. (Chemical inhibition data: ketoconazole ≥99% inhibition of both pathways). View Source
